molecular formula C3H8S2 B1204582 1,2-Propanedithiol CAS No. 814-67-5

1,2-Propanedithiol

Cat. No. B1204582
CAS RN: 814-67-5
M. Wt: 108.23 g/mol
InChI Key: YGKHJWTVMIMEPQ-UHFFFAOYSA-N
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Description

1,2-Propanedithiol, also known as 1,2-dimercaptopropane, is a thiol with the formula HSCH2CH(SH)CH3 . This colorless, intensely odorous liquid is the simplest chiral dithiol . It is insoluble in water but soluble in organic solvents .


Synthesis Analysis

1,2-Propanedithiol is generated by the addition of H2S to the related episulfide, CH3CHCH2S .


Molecular Structure Analysis

The molecular formula of 1,2-Propanedithiol is C3H8S2 . The molecular weight is 108.226 . The IUPAC Standard InChI is InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

As a thiol, 1,2-Propanedithiol is expected to undergo reactions typical of thiols, such as oxidation and reactions with electrophiles .


Physical And Chemical Properties Analysis

1,2-Propanedithiol has a boiling point of 152 °C . It is insoluble in water but soluble in organic solvents . The refractive index is between 1.531-1.541 .

Scientific Research Applications

Material Science: Synthesis of Polymeric Materials

1,2-Propanedithiol is utilized in material science for the synthesis of polymeric materials due to its ability to form disulfide bridges. These bridges are crucial in creating thermally stable and mechanically robust polymers. The compound’s bifunctional nature allows it to act as a cross-linking agent, enhancing the properties of polymers used in high-performance materials .

Pharmaceutical Industry: Drug Formulation

In the pharmaceutical industry, 1,2-Propanedithiol finds application in drug formulation. Its thiol groups can react with certain pharmaceutical compounds, potentially improving drug delivery systems. It may also serve as a stabilizing agent for certain formulations, ensuring the integrity and efficacy of the drugs .

Environmental Science: Heavy Metal Detoxification

1,2-Propanedithiol plays a role in environmental science, particularly in the detoxification of heavy metals from wastewater. Its high affinity for heavy metals allows it to bind and remove toxic substances such as lead and mercury from contaminated water sources, aiding in environmental clean-up efforts .

Safety And Hazards

1,2-Propanedithiol is flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation when handling it .

properties

IUPAC Name

propane-1,2-dithiol
Source PubChem
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InChI

InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKHJWTVMIMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80862421
Record name 1,2-Dimercaptopropane
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Molecular Weight

108.23 g/mol
Source PubChem
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Physical Description

clear blue liquid
Record name 1,2-Propanedithiol
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Boiling Point

152.00 °C. @ 760.00 mm Hg
Record name 1,2-Propanedithiol
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Solubility

insoluble in water; miscible in oil
Record name 1,2-Propanedithiol
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Density

1.075-1.081
Record name 1,2-Propanedithiol
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Product Name

1,2-Propanedithiol

CAS RN

814-67-5
Record name 2,3-Dimercaptopropane
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Synthesis routes and methods

Procedure details

In the same manner, 4-phenyl-4-oxobutyric acid is converted to 2-phenyl-1,3-dithiolane-2-propionic acid using ethanedithiol; while the use of 1,2-propanedithiol and 2,3-butanedithiol affords 4-methyl- and 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid, respectively.
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2-phenyl-1,3-dithiolane-2-propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,2-propanedithiol in the context of phalloidin research?

A: 1,2-Propanedithiol plays a crucial role in developing research tools for studying phalloidin, a toxic cyclic peptide found in the death cap mushroom (Amanita phalloides). Specifically, it's used to synthesize derivatives of ketophalloidin, a compound derived from phalloidin. [] These derivatives, modified with 1,2-propanedithiol, retain the ability to bind to the protein actin, similar to phalloidin itself. This targeted binding property makes these derivatives valuable tools for studying actin dynamics and functions within cells. []

Q2: How does the structure of 1,2-propanedithiol contribute to its applications in phalloidin research?

A: The presence of two thiol (-SH) groups in 1,2-propanedithiol is key to its utility. These thiol groups can react with specific sites on ketophalloidin, forming a dithiolane ring structure. [] This modification allows researchers to introduce various functional groups, like fluorescent tags or linkers, to ketophalloidin. [] These functional groups enable researchers to track the localization of phalloidin derivatives within cells, study their interactions with other molecules, and develop affinity chromatography methods for purifying actin.

Q3: Beyond phalloidin research, are there other areas where the properties of 1,2-propanedithiol are studied?

A: Yes, researchers also investigate the fundamental properties of 1,2-propanedithiol, such as its rotational isomerism and dielectric properties. [, ] These studies provide insights into the molecule's behavior in different environments and its potential applications in various fields. For example, understanding the dielectric relaxation of 1,2-propanedithiol can be relevant in material science and electronics. []

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